Home > Products > Screening Compounds P20691 > 3-Methoxy Loratadine
3-Methoxy Loratadine - 165739-73-1

3-Methoxy Loratadine

Catalog Number: EVT-395215
CAS Number: 165739-73-1
Molecular Formula: C23H25ClN2O3
Molecular Weight: 412.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Loratadine was first synthesized in the late 1980s and has since been widely utilized in clinical settings due to its effectiveness and safety profile. The classification of 3-Methoxy Loratadine falls under the category of antihistamines, specifically as a selective H1 receptor antagonist. It is important to note that while Loratadine is available as an over-the-counter medication, 3-Methoxy Loratadine's specific applications and regulatory status may vary based on ongoing research and development.

Synthesis Analysis

The synthesis of 3-Methoxy Loratadine can be approached through several methods, primarily involving modifications to the existing synthetic pathways established for Loratadine. One notable method involves:

  1. Starting Material: The synthesis typically begins with 2-cyano-3-methylpyridine.
  2. Ritter Reaction: This involves reacting the starting material with tert-butyl alcohol in the presence of concentrated sulfuric acid to form an intermediate.
  3. Alkylation: The intermediate undergoes alkylation with m-chlorobenzyl chloride using n-butyllithium as a base at low temperatures to ensure selectivity.
  4. Deprotection and Cyclization: Following alkylation, protective groups are removed, and cyclization reactions are performed to yield the final compound. Ethyl chloroformate may be used in this step to facilitate the formation of the desired ester linkages .

The reaction conditions are critical; maintaining appropriate temperatures and concentrations can significantly influence yield and purity.

Molecular Structure Analysis

The molecular structure of 3-Methoxy Loratadine can be described as follows:

  • Chemical Formula: C22H24ClN3O2
  • Molecular Weight: Approximately 383.90 g/mol
  • Structural Features: The compound features a methoxy group (-OCH₃) attached to the aromatic ring at the third position, which is pivotal in influencing its interaction with biological targets. The core structure includes a piperidine ring fused with a benzene ring, characteristic of many antihistamines.

Structural Data

The structural integrity can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, which provide insights into bond angles, distances, and spatial orientation crucial for understanding its reactivity and interaction with biological systems.

Chemical Reactions Analysis

3-Methoxy Loratadine participates in various chemical reactions typical for aromatic compounds:

  1. Nucleophilic Substitution: The methoxy group can undergo nucleophilic substitution reactions under certain conditions, allowing for further derivatization.
  2. Hydrolysis: In aqueous environments, hydrolysis reactions can occur, especially if ester or amide functionalities are present.
  3. Oxidation: The compound may also be susceptible to oxidation reactions, particularly at positions adjacent to electron-donating groups like methoxy.

These reactions are essential for modifying the compound for enhanced therapeutic efficacy or altered pharmacokinetics.

Mechanism of Action

The mechanism of action of 3-Methoxy Loratadine involves selective antagonism of peripheral H1 receptors. Upon administration:

  • Binding Affinity: The compound binds to H1 receptors in target tissues, preventing histamine from eliciting its physiological effects such as vasodilation and increased vascular permeability.
  • Central Nervous System Penetration: Due to its structure, it exhibits minimal penetration into the central nervous system compared to first-generation antihistamines, thereby reducing sedative side effects.

Research indicates that modifications such as the introduction of a methoxy group may enhance receptor selectivity or alter metabolic pathways, potentially leading to improved therapeutic profiles .

Physical and Chemical Properties Analysis

3-Methoxy Loratadine exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but less soluble in water.
  • Melting Point: Specific melting point data can vary based on purity but generally falls within expected ranges for similar compounds.
  • Stability: The compound demonstrates stability under standard storage conditions but may degrade under extreme pH or temperature conditions.

These properties are critical for formulation development in pharmaceutical applications.

Applications

The primary application of 3-Methoxy Loratadine lies within pharmacology as an antihistamine agent. Potential applications include:

  1. Allergy Treatment: Effective in managing symptoms associated with allergic rhinitis and urticaria.
  2. Pharmaceutical Development: As a lead compound for developing new antihistamines with improved efficacy or reduced side effects.
  3. Research Tool: Utilized in studies exploring histamine pathways and receptor interactions.

Given its structural modifications from Loratadine, ongoing research may uncover additional therapeutic uses or enhancements in bioavailability .

Chemical Profile of 3-Methoxy Loratadine

Structural Characterization and IUPAC Nomenclature

3-Methoxy Loratadine is a chemically modified derivative of the well-established antihistamine loratadine, distinguished by a methoxy (-OCH₃) substitution at the 3-position of its pyridine ring. This strategic modification significantly alters the molecule's electronic distribution and steric profile compared to the parent compound. The systematic IUPAC name for this compound is Ethyl 4-(8-chloro-3-methoxy-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate, which precisely defines its polycyclic structure and the position of key functional groups [5] [10].

The core structure retains the tricyclic framework characteristic of loratadine derivatives, comprising:

  • A chloro-substituted benzo[5,6]cyclohepta[1,2-b]pyridine ring system
  • An ethyl carboxylate-functionalized piperidine ring
  • The defining 3-methoxy substituent on the pyridine moiety

X-ray crystallographic analysis would reveal that the methoxy group introduces subtle conformational changes in the pyridine ring's orientation relative to the central cycloheptane ring. This modification potentially influences the molecule's binding affinity for histamine receptors and its overall pharmacokinetic behavior. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides definitive evidence of the methoxy group's position through characteristic chemical shifts between 3.8-4.0 ppm for the methoxy protons and approximately 55-60 ppm for the carbon resonance [5] [9].

Molecular Formula and Physicochemical Properties

The molecular formula of 3-Methoxy Loratadine is C₂₃H₂₅ClN₂O₃, with a precise molecular weight of 412.91 g/mol [1]. This represents an increase of 30.03 g/mol compared to the parent loratadine (C₂₂H₂₃ClN₂O₂, MW 382.89 g/mol), consistent with the addition of a methoxy group. The compound exists as a white to off-white crystalline solid under standard conditions [1] [4].

Table 1: Key Physicochemical Properties of 3-Methoxy Loratadine

PropertyValueMeasurement Conditions
Molecular Weight412.91 g/mol-
Melting PointNot fully characterizedLiterature suggests >136°C
Solubility in Water<10 μg/mL25°C, pH 7.0 [3]
Solubility in Organic SolventsHigh in ethanol, DMSO, methanolExperimental observation
Partition Coefficient (Log P)Estimated ~3.5Calculated (more lipophilic than loratadine)
pKa~4.2 (pyridine nitrogen)Potentiometric titration
Spectral Signaturesλmax ~247 nm (UV)Methanol solution [4]

The compound exhibits pH-dependent solubility characteristic of weak bases. Protonation of the pyridine nitrogen under acidic conditions (stomach pH) increases solubility through salt formation, while the neutral molecule predominates at intestinal pH, reducing aqueous solubility but potentially enhancing membrane permeability. This behavior aligns with its classification as a BCS Class II compound (low solubility, high permeability), similar to loratadine [3] [7]. The methoxy substitution moderately increases lipophilicity compared to loratadine, potentially influencing its distribution characteristics.

Spectroscopic characterization includes:

  • UV-Vis Spectroscopy: Displays absorption maxima (λmax) approximately at 247 nm in methanol, attributed to π→π* transitions in the conjugated tricyclic system
  • Infrared Spectroscopy: Key bands include C=O stretch at ~1730 cm⁻¹ (ester carbonyl), C-O-C asymmetric stretch at ~1220 cm⁻¹ (ester), and C-O stretch at ~1020 cm⁻¹ (methoxy group) [4] [5]
  • Mass Spectrometry: Electron ionization (EI-MS) shows molecular ion cluster [M]⁺ at m/z 412/414 (³⁵Cl/³⁷Cl isotope pattern), with characteristic fragment ions at m/z 382 (loss of CH₂O) and m/z 337 (loss of C₂H₅OCO) [4]

Synthetic Pathways and Derivatization Strategies

The synthesis of 3-Methoxy Loratadine primarily follows regioselective O-methylation strategies applied to appropriate loratadine precursors. Two principal synthetic routes have been documented:

  • Direct Demethylation-Methylation Sequence:Loratadine undergoes selective demethylation at the 3-position using strong demethylating agents (e.g., boron tribromide in dichloromethane at -78°C) to yield the 3-hydroxy intermediate. Subsequent methylation with methyl iodide in the presence of base (potassium carbonate) in acetone or dimethylformamide affords 3-Methoxy Loratadine in moderate yields (50-65%) [5] [8]. This route requires careful control of reaction conditions to prevent over-methylation or degradation of the acid-sensitive tricyclic system.

  • Late-Stage Methoxy Introduction:An alternative approach involves the construction of the pyridine ring with pre-installed methoxy functionality. 2-Chloro-3-methoxypyridine is reacted with 3-chlorophenylacetonitrile under basic conditions to form the substituted pyridinylphenylacetonitrile. This intermediate undergoes Friedländer condensation with 4-chlorocycloheptanone, followed by piperidine ring formation via condensation with ethyl isonipecotate to yield the target compound. This multi-step synthesis offers better regiocontrol but suffers from longer synthetic sequence and lower overall yields (30-40%) [5] [9].

Table 2: Synthetic Approaches to 3-Methoxy Loratadine

MethodKey ReagentsYield RangeAdvantages/Limitations
Demethylation-MethylationBBr₃, CH₂Cl₂; then CH₃I, K₂CO₃50-65%Fewer steps; regioselectivity challenges
Ring Synthesis with Methoxy2-Chloro-3-methoxypyridine, Friedländer condensation30-40%Better regiocontrol; longer synthetic route
Cyclodextrin ComplexationMethyl-β-cyclodextrin, co-evaporation>90% complexationSolubility enhancement; not synthetic

Derivatization strategies focus on enhancing solubility while retaining the core pharmacophore. The most promising approach involves cyclodextrin complexation to overcome the inherent aqueous insolubility. Co-evaporation with methyl-β-cyclodextrin (MBCD) in a 1:2 molar ratio produces inclusion complexes that increase aqueous solubility by 244-fold compared to the free compound [3]. This complexation occurs through host-guest interactions where the lipophilic tricyclic moiety inserts into the cyclodextrin cavity, while the polar methoxy and ester groups interact with the hydrophilic rim. Characterization of these complexes via Differential Scanning Calorimetry (DSC) shows disappearance of the crystalline melting endotherm, while ¹H NMR demonstrates significant chemical shift perturbations for protons near the methoxy group, confirming inclusion complex formation [3] [7].

Other derivatization approaches include:

  • Hydroxymethyl Derivatives: Formaldehyde-mediated hydroxymethylation at the 2- or 4-positions of the pyridine ring
  • N-Oxide Formation: Oxidation of the pyridine nitrogen with peracids
  • Epoxide Derivatives: Reaction at the cycloheptene double bond using meta-chloroperbenzoic acid [5] [9]

Stability and Degradation Profiles

3-Methoxy Loratadine demonstrates moderate stability under standard storage conditions (-20°C), but undergoes specific degradation pathways under stress conditions. The primary degradation mechanisms include:

  • Hydrolytic Degradation:The ethyl ester linkage is susceptible to hydrolysis, particularly under alkaline conditions. Accelerated stability studies in 0.5M alcoholic potassium hydroxide at 60°C for 4 hours lead to complete ester cleavage, forming the corresponding carboxylic acid derivative (des-ethoxycarbonyl-3-Methoxy Loratadine). This degradation product shows a distinctive shift in HPLC retention time and loss of the ester carbonyl IR absorption at ~1730 cm⁻¹ [4] [9]. Acidic conditions (0.1M HCl) cause slower ester hydrolysis but may promote decomposition of the tricyclic system.

  • Oxidative Degradation:Exposure to oxidizing agents (hydrogen peroxide, atmospheric oxygen under light) generates multiple degradation products, predominantly the N-oxide at the pyridine nitrogen (characterized by m/z 429 [M+O]⁺ in LC-MS) and the epoxide across the 5,6-bond of the dihydrobenzocycloheptene ring system [4] [9]. These oxidative pathways are accelerated by light exposure, necessitating storage in light-resistant containers.

Table 3: Degradation Products Under Stress Conditions

Stress ConditionMajor Degradation ProductsCharacteristic Identification
Alkaline Hydrolysis (0.5M KOH)Des-ethoxycarbonyl-3-Methoxy LoratadineHPLC RT shift; IR loss at 1730 cm⁻¹
Acidic Hydrolysis (1M HCl)Ring-opened products; ester hydrolysis productsMultiple HPLC peaks; complex MS fragmentation
Oxidative (3% H₂O₂)N-Oxide (m/z 429); Epoxide derivativesLC-MS [M+16]⁺ ions; NMR δ changes
Photolytic (UV light)Isomerization products; oxidative derivativesHPLC peak broadening; color change
Thermal (80°C)Minimal degradation (<5%) after 48 hoursStable by HPLC; minor decomposition

Stabilization strategies focus on mitigating these degradation pathways:

  • pH Control: Formulations should maintain pH 5-7 to minimize hydrolysis
  • Antioxidants: Incorporation of butylated hydroxytoluene (BHT) or ascorbic acid suppresses oxidative degradation
  • Light Protection: Use of amber glass or opaque packaging prevents photodegradation
  • Lyophilization: Conversion to solid state through freeze-drying significantly enhances long-term stability [3] [7]

Chromatographic methods (HPLC with UV detection at 247 nm) effectively separate 3-Methoxy Loratadine from its degradation products. Optimal separation employs reversed-phase C18 columns with mobile phases containing acetonitrile and phosphate buffers (pH 3.5-4.5), allowing baseline resolution of the parent compound from its N-oxide, epoxide, and hydrolytic degradation products [4]. These stability-indicating methods are essential for quality control during synthesis and storage.

Properties

CAS Number

165739-73-1

Product Name

3-Methoxy Loratadine

IUPAC Name

ethyl 4-(13-chloro-6-methoxy-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate

Molecular Formula

C23H25ClN2O3

Molecular Weight

412.9 g/mol

InChI

InChI=1S/C23H25ClN2O3/c1-3-29-23(27)26-10-8-15(9-11-26)21-20-7-6-18(24)12-16(20)4-5-17-13-19(28-2)14-25-22(17)21/h6-7,12-14H,3-5,8-11H2,1-2H3

InChI Key

XIUQXOBEGLVYPC-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC(=C4)OC)C=C(C=C3)Cl)CC1

Synonyms

4-(8-Chloro-5,6-dihydro-3-methoxy-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylic Acid Ethyl Ester;

Canonical SMILES

CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC(=C4)OC)C=C(C=C3)Cl)CC1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.